molecular formula C9H9ClN2O3 B15303755 Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate

Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate

Cat. No.: B15303755
M. Wt: 228.63 g/mol
InChI Key: IVOYJKWSEAFVLR-UHFFFAOYSA-N
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Description

Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate is a chemical compound with the molecular formula C9H9ClN2O3 and a molecular weight of 228.6 g/mol. This compound has garnered significant attention in scientific research due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general procedure involves the reaction of a boron reagent with an aryl halide in the presence of a palladium catalyst under basic conditions .

Industrial Production Methods

the principles of the Suzuki–Miyaura coupling reaction can be scaled up for industrial applications, ensuring the efficient and cost-effective production of this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate can be compared with other similar compounds, such as:

    Methyl 1-(6-chloropyrazin-2-yloxy)cyclopropanecarboxylate: This compound has a similar structure but may exhibit different chemical and physical properties.

    Other pyrazine derivatives: Compounds with similar pyrazine rings can be compared in terms of their reactivity and applications.

Properties

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.63 g/mol

IUPAC Name

methyl 1-(6-chloropyrazin-2-yl)oxycyclopropane-1-carboxylate

InChI

InChI=1S/C9H9ClN2O3/c1-14-8(13)9(2-3-9)15-7-5-11-4-6(10)12-7/h4-5H,2-3H2,1H3

InChI Key

IVOYJKWSEAFVLR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)OC2=CN=CC(=N2)Cl

Origin of Product

United States

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